Cas no 1310383-01-7 (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol)

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol 化学的及び物理的性質
名前と識別子
-
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
- 5-Hydroxypyridine-2-boronic acid pinacol ester
- BE60
- 1310383-01-7
- AKOS015947489
- AB48952
- DB-185850
- SCHEMBL9940819
- SY030441
- 3-Pyridinol, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- MFCD08752646
- DTXSID40590556
-
- MDL: MFCD08752646
- インチ: InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(14)7-13-9/h5-7,14H,1-4H3
- InChIKey: LZPQXSAHAXDVRY-UHFFFAOYSA-N
- ほほえんだ: CC1(C)C(C)(C)OB(C2=NC=C(C=C2)O)O1
計算された属性
- せいみつぶんしりょう: 221.12200
- どういたいしつりょう: 221.1223235g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.6Ų
じっけんとくせい
- 密度みつど: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 51.58000
- LogP: 1.08640
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1000577-5g |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
1310383-01-7 | 95% | 5g |
$2100 | 2024-08-02 | |
TRC | T890150-2mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
1310383-01-7 | 2mg |
$ 65.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533723-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
1310383-01-7 | 98% | 1g |
¥7964.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1000577-5g |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
1310383-01-7 | 95% | 5g |
$2700 | 2025-02-20 | |
Chemenu | CM207273-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
1310383-01-7 | 95%+ | 1g |
$698 | 2024-08-02 | |
TRC | T890150-10mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
1310383-01-7 | 10mg |
$ 210.00 | 2022-06-02 | ||
TRC | T890150-1mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
1310383-01-7 | 1mg |
$ 50.00 | 2022-06-02 | ||
Chemenu | CM207273-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
1310383-01-7 | 95 % | 1g |
$698 | 2021-08-04 | |
eNovation Chemicals LLC | Y1000577-5g |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
1310383-01-7 | 95% | 5g |
$2700 | 2025-02-25 |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-olに関する追加情報
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (CAS No. 1310383-01-7): A Versatile Boronic Ester in Modern Organic Synthesis
In the realm of organic chemistry, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (CAS No. 1310383-01-7) has emerged as a pivotal boronic ester derivative, widely recognized for its utility in Suzuki-Miyaura cross-coupling reactions. This compound, featuring a pyridin-3-ol scaffold tethered to a dioxaborolane moiety, is a cornerstone in pharmaceutical and materials science research. Its CAS number 1310383-01-7 ensures precise identification in global chemical databases, making it a staple for researchers exploring C–B bond reactivity.
The growing interest in boron-containing compounds is driven by their role in drug discovery and catalysis. Recent trends highlight searches for "boronic acid derivatives in medicinal chemistry" and "sustainable coupling reagents," aligning with this compound's applications. Its stability under aerobic conditions and compatibility with diverse reaction conditions make it a preferred choice for constructing biaryl linkages, a key motif in agrochemicals and OLED materials.
From a synthetic perspective, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol offers advantages over traditional boronic acids, such as reduced protodeboronation and enhanced solubility in organic solvents. These properties address common challenges in heterocycle functionalization, a topic frequently queried in academic forums. The compound’s dioxaborolane ring also enables efficient transmetalation in palladium-catalyzed reactions, a feature underscored in recent publications on green chemistry methodologies.
Industry professionals often inquire about "scalable boronate synthesis" and "pyridine-based building blocks," reflecting this compound's commercial relevance. Its role in synthesizing kinase inhibitors and PET radiotracers further underscores its interdisciplinary value. Notably, the 1310383-01-7 identifier is increasingly cited in patents related to bioconjugation techniques, meeting demands for site-selective protein modification.
Environmental considerations are also shaping its adoption. As queries like "non-toxic boron reagents" gain traction, the compound’s low ecological footprint aligns with green synthesis principles. Researchers emphasize its recyclability in flow chemistry systems, a hotspot in process optimization discussions. This dual focus on efficiency and sustainability positions CAS 1310383-01-7 as a future-proof reagent.
In summary, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol bridges fundamental and applied chemistry. Its integration into high-throughput screening libraries and material science innovations answers pressing queries about "multifunctional boronate scaffolds." With ongoing advancements in catalytic C–C bond formation, this compound remains indispensable for cutting-edge research.
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